molecular formula C7H6N2O3 B147303 4-Nitrobenzamide CAS No. 619-80-7

4-Nitrobenzamide

Cat. No.: B147303
CAS No.: 619-80-7
M. Wt: 166.13 g/mol
InChI Key: ZESWUEBPRPGMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzamide is an organic compound with the molecular formula C7H6N2O3. It is a derivative of benzamide, where a nitro group is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoic acid with ammonia. The reaction typically occurs in the presence of catalysts such as tetrabutoxytitanium and boric acid, with the addition of polyethylene glycol (PEG-400) to enhance catalytic activity. The reaction is carried out in solvents like trichlorobenzene or a mixture of trichlorobenzene and o-xylene at temperatures ranging from 160 to 185°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the direct condensation of 4-nitrobenzoic acid with ammonia under controlled conditions to ensure high yield and purity. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported to improve the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Amidation: The compound can be formed through the amidation of 4-nitrobenzoic acid with ammonia.

Common Reagents and Conditions:

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.

    Amidation: Catalysts like tetrabutoxytitanium and boric acid, with PEG-400, in solvents like trichlorobenzene.

Major Products:

    Reduction: 4-Aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Amidation: this compound itself.

Scientific Research Applications

4-Nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its nitro group, which imparts specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESWUEBPRPGMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Record name P-NITROBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20753
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022086
Record name 4-Nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-nitrobenzamide is a white powder. (NTP, 1992)
Record name P-NITROBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20753
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name P-NITROBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20753
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

619-80-7
Record name P-NITROBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20753
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-NITROBENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

394 to 399 °F (NTP, 1992)
Record name P-NITROBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20753
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

A mixture of nitrocarboxylic acid (NB-2 or NB-3; 1.2 equivalents), amine (A13, A14 or A16; 1.1 equivalents), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.2 equivalents), and 1-hydroxybenzotriazole hydrate (1.2 equivalents) in DMF (0.79 M) was stirred at room temperature for 4 hours. The mixture was diluted with dichloromethane (100 mL) and washed with aqueous saturated sodium bicarbonate solution (50 mL). The aqueous layer was re-extracted with dichloromethane (2×50 mL) and the combined organic solution was dried (Na2SO4), filtered and evaporated under reduced pressure. The crude mixture was purified on silica gel column to provide the 4-nitrobenzamide (NB-2-A13, NB-2-A14 or NB-3-A16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

83.5 g (0.5 mol) of 4-nitrobenzoic acid, 33.0 g (0.55 mol) of urea and 0.5 g of phosphorous acid are heated in 250 ml of o-chlorotoluene with stirring at from 150° to 157° C. for 8 h. After cooling to 25° C. the solid is filtered off with suction and washed with 50 ml of o-chlorotoluene. The filter cake is introduced into 250 ml of water, the mixture is adjusted to a pH of 12 using aqueous sodium hydroxide solution, and is subjected to steam distillation. Subsequently the solid is filtered off with suction and dried at 100° C. 74.9 g of 4-nitrobenzamide are obtained having a melting point of from 194 to 195° C. This corresponds to a yield of 90.3% of theory. By acidification of the aqueous mother liquor to pH 2, 3.4 g of 4-nitrobenzoic acid (4.1% of theory) are obtained which can be employed again in a subsequent batch.
Quantity
83.5 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
90.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-Nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4-Nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-Nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-Nitrobenzamide
Reactant of Route 6
4-Nitrobenzamide
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Nitrobenzamide?

A1: The molecular formula of this compound is C7H6N2O3, and its molecular weight is 166.13 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ a combination of spectroscopic techniques to characterize this compound:

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and analyze vibrational modes. Studies have used FTIR to confirm the formation of metal complexes with this compound derivatives, observing the disappearance of N-H stretching vibrations and shifts in C=O and C=S stretching vibrations upon complexation. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and electronic environment. [, , , , , ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern. Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has been used to characterize this compound complexes. []

Q3: Are there studies on the catalytic properties of this compound?

A3: The provided research papers do not primarily focus on the catalytic properties of this compound itself.

Q4: How is computational chemistry used in research involving this compound?

A4: Researchers utilize computational chemistry techniques to study this compound derivatives in several ways:

  • Geometry Optimization: Determining the most stable molecular conformation using Density Functional Theory (DFT). [, ]
  • Vibrational Frequency Calculation: Calculating IR and Raman spectra, aiding in spectral assignment and structural confirmation. []
  • HOMO-LUMO Analysis: Investigating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into reactivity and electronic properties. []
  • Molecular Electrostatic Potential (MEP) Analysis: Visualizing the charge distribution within the molecule, helping predict reactivity and intermolecular interactions. []
  • Molecular Docking: Simulating the interaction of this compound derivatives with biological targets, aiding in drug discovery and understanding binding mechanisms. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Several studies explore the structure-activity relationship of this compound derivatives:

  • Anticoccidial Activity: Research indicates that substitutions on the benzene ring, such as a chlorine atom at the 2-position, can enhance the anticoccidial activity of this compound. [, , ]
  • Antimicrobial Activity: Introducing various substituents on the benzamide nitrogen, such as alkyl, aryl, and heterocyclic groups, can modulate the antibacterial and antifungal activity of this compound derivatives. [, , ]
  • Anticancer Activity: Modifications of this compound, particularly incorporating 1,3-diphenyl-1H-pyrazole moiety, have been explored for potential anticancer activity against human hepatocellular carcinoma cells (HepG2). []

Q6: Are there studies on the stability and formulation of this compound for improved drug delivery?

A6: While the provided papers don't delve into specific drug delivery formulations for this compound, the synthesis and characterization of nanoparticles and nanocrystals using nickel (II) complexes of this compound derivatives [, ] suggest its potential for developing novel drug delivery systems.

Q7: What are the SHE regulations regarding the use of this compound?

A7: The provided papers primarily focus on the scientific aspects of this compound and its derivatives. It's crucial to consult relevant safety data sheets and regulatory guidelines for information on handling, storage, and disposal to ensure compliance with Safety, Health, and Environment (SHE) regulations.

Q8: Is there research on the pharmacokinetic and pharmacodynamic properties of this compound?

A8: Although the provided literature lacks detailed PK/PD studies specifically on this compound, some insights can be gleaned from related research:

  • Stress-Induced Corticosteroid Synthesis Inhibition: A benzamide derivative, structurally similar to this compound, demonstrated the ability to inhibit stress-induced corticosteroid synthesis in rat models, suggesting potential for influencing adrenal function. [] This finding highlights the need for further investigations into the pharmacodynamic properties of this compound and its analogs.

Q9: What in vitro and in vivo studies have been conducted on this compound and its derivatives?

A9: Various studies highlight the in vitro and in vivo efficacy of this compound derivatives:

  • Anticoccidial Activity: 2-chloro-4-nitrobenzamide (Aklomide), a derivative of this compound, has proven effective in preventing and controlling coccidiosis in chickens. [, , ]
  • Antibacterial Activity: Several nickel(II) and copper(II) complexes of this compound derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. []
  • Antifungal Activity: Mannich bases derived from 2-chloro-4-nitrobenzamide exhibited notable antifungal activity. []

Q10: Are there known resistance mechanisms associated with this compound?

A10: One study documented the development of resistance to 2-chloro-4-nitrobenzamide in a strain of Eimeria tenella, a parasitic protozoan that causes coccidiosis in chickens. [] This resistant strain also exhibited cross-resistance to other anticoccidial drugs, including nitrofurazone, zoalene, and 3,5-dinitrobenzamide, suggesting shared resistance mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.